Catechol, acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Catechol acetate can be synthesized through the esterification of catechol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.
Catalyst: Sulfuric acid or pyridine.
Industrial Production Methods
Industrial production of catechol acetate follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of catechol and acetic anhydride into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Catechol acetate undergoes various chemical reactions, including:
Oxidation: Catechol acetate can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of catechol acetate can yield catechol using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Catechol.
Substitution: Various substituted catechols depending on the nucleophile used.
Scientific Research Applications
Catechol acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its role in enzymatic reactions and as a model compound for understanding enzyme-substrate interactions.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of pesticides.
Mechanism of Action
The mechanism of action of catechol acetate involves its interaction with various molecular targets. In biological systems, it can undergo enzymatic hydrolysis to release catechol, which then participates in redox reactions. The redox activity of catechol is crucial in mediating its effects, including antioxidant properties and interactions with metal ions.
Comparison with Similar Compounds
Catechol acetate can be compared with other similar compounds such as:
Catechol: The parent compound with two hydroxyl groups.
Hydroquinone: Another dihydroxybenzene isomer with hydroxyl groups in the para position.
Resorcinol: A dihydroxybenzene isomer with hydroxyl groups in the meta position.
Uniqueness
Catechol acetate is unique due to its ester functional group, which imparts different chemical reactivity compared to its parent compound catechol. This ester group allows for various chemical modifications and applications that are not possible with catechol alone.
Conclusion
Catechol acetate is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable compound for synthetic chemistry, biological studies, and industrial applications. Further research into its properties and applications could lead to new discoveries and innovations.
Properties
IUPAC Name |
(2-hydroxyphenyl) acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-6(9)11-8-5-3-2-4-7(8)10/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFYCRUFNRBZNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288795 | |
Record name | Catechol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2848-25-1 | |
Record name | Catechol, acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Catechol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyphenyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Hydroxyphenyl acetate (C8H8O3) has a molecular weight of 152.15 g/mol. Spectroscopic data characterizing its structure includes:
A: Researchers used 19F NMR to track the conversion of fluorinated acetophenones to their corresponding phenyl acetates by the enzyme 4'-hydroxyacetophenone monooxygenase (HAPMO) [, ]. This provided insights into the reaction mechanism and kinetics of the biological Baeyer-Villiger oxidation.
A: Yes, studies have shown that certain 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives exhibit potent anti-inflammatory activity and selective COX-2 inhibitory activity in vitro []. This suggests potential applications for these derivatives in treating inflammation.
A: While specific SAR studies for 2-hydroxyphenyl acetate itself are limited in the provided abstracts, research on its derivatives suggests that modifications to the phenyl ring, particularly at the 4-position, can significantly impact COX-2 inhibitory activity and selectivity [].
A: Yes, 2-hydroxyphenyl acetate was isolated from the plant endophytic fungus Fusarium sp. HJY2, alongside other polyketides []. This highlights the potential of exploring natural sources for novel bioactive compounds.
A: Yes, 2-hydroxyphenyl acetate has been successfully employed in palladium-catalyzed reactions with propargylic carbonates to construct substituted chromans with high stereoselectivity [, ]. This methodology offers a valuable tool for synthesizing complex molecules with potential biological activity.
A: While not directly involved in iron nutrition, 2-hydroxyphenyl acetate is a component of FeEDDHA (ferric ethylenediiminobis (2‐hydroxyphenyl) acetate), a chelated form of iron used to address iron deficiency chlorosis in plants [, ]. Studies demonstrate the effectiveness of FeEDDHA in improving iron uptake and chlorophyll content in plants grown on high pH calcareous soils, ultimately leading to increased yields [, ].
A: Yes, 2-hydroxyphenyl acetate serves as a starting material in the synthesis of (5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, a key intermediate for methoxy-acrylate fungicides []. This demonstrates the versatility of 2-hydroxyphenyl acetate in constructing complex molecules with agricultural applications.
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